5-Chloro-2-iodophenol
Overview
Description
5-Chloro-2-iodophenol is an organic compound with the chemical formula C6H4ClIO. It is a colorless or slightly yellow solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound has a melting point of approximately 85-88°C and a boiling point of 219°C . It is used in various fields, including pharmaceuticals, chemical synthesis, and as an intermediate for the synthesis of other organic compounds .
Preparation Methods
The preparation of 5-Chloro-2-iodophenol is typically achieved through the reaction of 2-iodophenol with ferrous chloride under acidic conditions . This method involves the following steps:
Reaction Setup: Dissolve 2-iodophenol in an appropriate solvent, such as dichloromethane.
Addition of Reagents: Add ferrous chloride to the solution under acidic conditions.
Reaction Conditions: Maintain the reaction mixture at a controlled temperature and allow it to react for a specified period.
Isolation and Purification: After the reaction is complete, isolate the product by filtration or extraction and purify it using recrystallization or chromatography techniques.
Chemical Reactions Analysis
5-Chloro-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-iodophenol has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of antibacterial and antifungal agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, flavors, and pesticides.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodophenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-iodophenol can be compared with other similar compounds, such as:
2-Iodophenol: Lacks the chlorine substituent, which may affect its reactivity and applications.
5-Chloro-2-bromophenol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Chloro-2-iodophenol: Positional isomer with different substitution pattern, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications .
Properties
IUPAC Name |
5-chloro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSWDKRFQWANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425050 | |
Record name | 5-chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136808-72-5 | |
Record name | 5-chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.